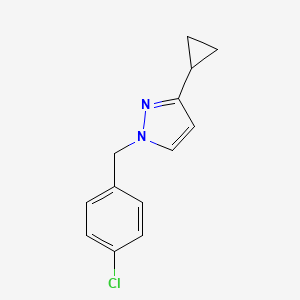
1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole
説明
“1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a 4-chlorobenzyl group and a cyclopropyl group attached to the pyrazole ring.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropyl group. The exact structure and conformation would depend on the specific synthetic route and conditions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing 4-chlorobenzyl group and the strain of the cyclopropyl ring. It might undergo reactions typical for pyrazoles, such as nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Molecular Structure
Research has been conducted on the synthesis and conformational studies of pyrazole derivatives, focusing on the molecular and crystal structure determination. For example, Channar et al. (2019) synthesized a pyrazole derivative and analyzed its structure through X-ray diffraction, revealing insights into the conformation and interactions within the crystal structure (Channar et al., 2019).
Chemical Reactions and Mechanisms
The 1,3-dipolar cycloaddition reactions involving pyrazoles have been studied, leading to the synthesis of novel compounds. Hamdi et al. (2005) explored the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, resulting in 3H-pyrazoles and highlighting the formation mechanisms (Hamdi et al., 2005).
Applications in Organic Synthesis
There's a significant interest in the use of pyrazole derivatives for synthesizing complex organic molecules. For instance, research on the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation has shown promising results for the formation of regioselective C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).
Advanced Materials and Photophysics
Some studies have focused on the photophysical properties of pyrazole derivatives, aiming at applications in materials science, such as the development of blue light emitters and the understanding of molecular rearrangements under light exposure (Arnal et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHALWGJPYIOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324270 | |
| Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole | |
CAS RN |
956796-63-7 | |
| Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




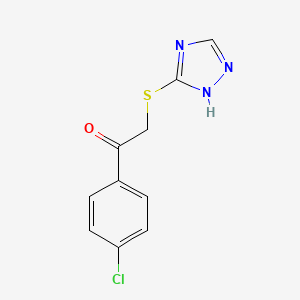
![{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride](/img/structure/B2998925.png)
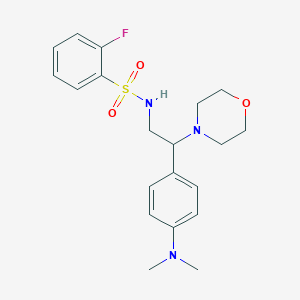
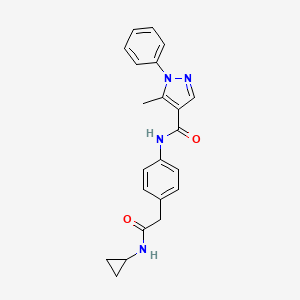


![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)

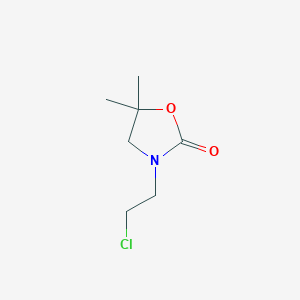
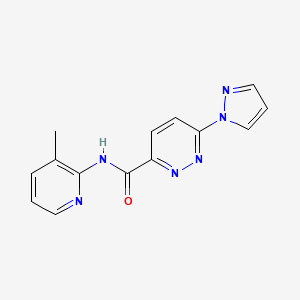
![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)